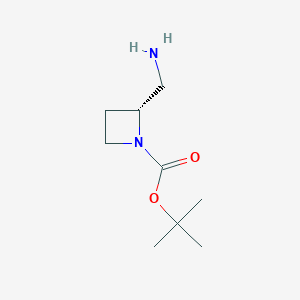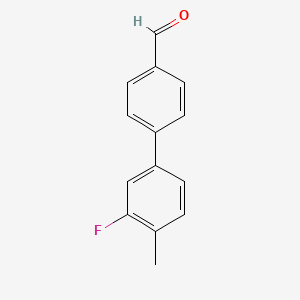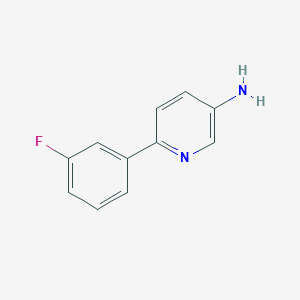
6-(3-Fluorophenyl)pyridin-3-amine
Descripción general
Descripción
“6-(3-Fluorophenyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H9FN2. It has a molecular weight of 188.20 g/mol . This compound is a part of the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Molecular Structure Analysis
The InChI code for “6-(3-Fluorophenyl)pyridin-3-amine” is 1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2 . The Canonical SMILES is C1=CC(=CC(=C1)F)C2=NC=C(C=C2)N .
Physical And Chemical Properties Analysis
“6-(3-Fluorophenyl)pyridin-3-amine” has a molecular weight of 188.20 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 1. The Exact Mass is 188.07497646 g/mol and the Monoisotopic Mass is also 188.07497646 g/mol. The Topological Polar Surface Area is 38.9 Ų. It has a Heavy Atom Count of 14 and a Complexity of 186 .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : Pyridin-3-amine derivatives are used in the synthesis of novel pyridine-based compounds. These compounds are synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Methods of Application : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions. The reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces these novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals. The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
Application 2: Design and Synthesis of Selective COX-2 Inhibitors
- Summary of the Application : Pyridin-3-amine derivatives are used in the design and synthesis of new selective COX-2 inhibitors .
- Methods of Application : The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .
- Results or Outcomes : Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .
Application 3: Pyrrolidine in Drug Discovery
- Summary of the Application : Pyrrolidine, a five-membered ring structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- Methods of Application : The review discusses the synthetic strategies used for the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The review highlights how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Application 4: 1H-Pyrazolo[3,4-b]pyridines in Biomedical Applications
- Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The review covers the synthetic methods used for the synthesis of 1H-Pyrazolo[3,4-b]pyridines, starting from both a preformed pyrazole or pyridine .
- Results or Outcomes : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Application 5: Fluorinated Pyridines
- Summary of the Application : Fluorinated pyridines, including those with a 3-amine group, are of interest due to their unique physical, chemical, and biological properties. They are often used in the synthesis of bioactive compounds and have found applications in various fields, including medicinal chemistry and agrochemistry .
- Methods of Application : The synthesis of fluorinated pyridines often involves substitution reactions or cyclization. For example, 2,3,6-trifluoropyridines have been used for the synthesis of substituted 2,5-difluoropyridines .
- Results or Outcomes : The resulting fluorinated pyridines can exhibit a range of biological activities, making them valuable in the development of new therapeutic agents .
Application 6: Biological Potential of Indole Derivatives
- Summary of the Application : Indole derivatives, including those with a pyridin-3-amine group, have shown a wide range of biological activities. They have been used in the development of antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents .
- Methods of Application : The synthesis of indole derivatives often involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .
- Results or Outcomes : The resulting indole derivatives have shown diverse biological activities and have been explored for new therapeutic possibilities .
Propiedades
IUPAC Name |
6-(3-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIGZVVRMOBRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673334 | |
| Record name | 6-(3-Fluorophenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)pyridin-3-amine | |
CAS RN |
1214327-17-9 | |
| Record name | 6-(3-Fluorophenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)
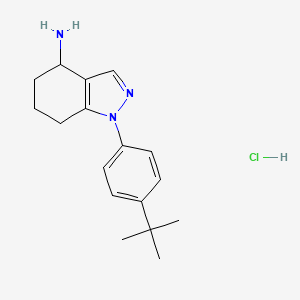
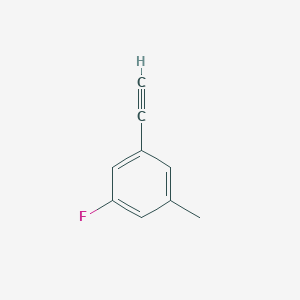
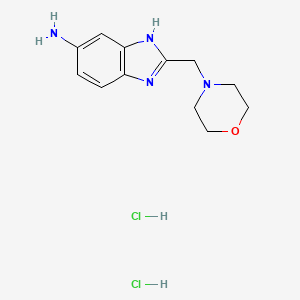
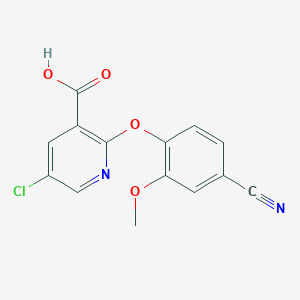
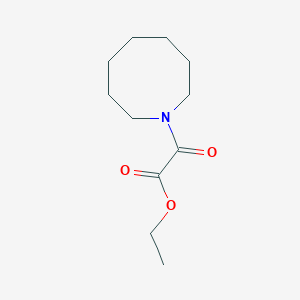
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
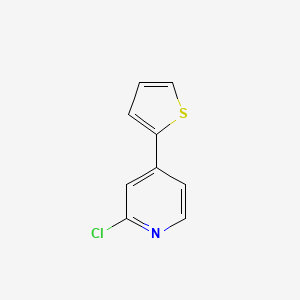
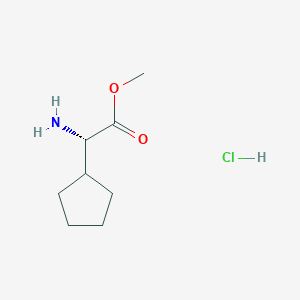
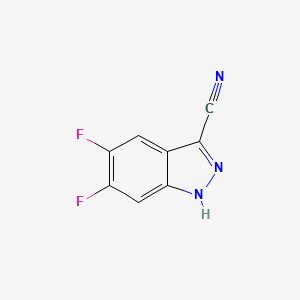
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
